Ethoxzolamide

Description

This compound is a sulfonamide used as diuretic and in glaucoma. It inhibits carbonic anhydrase activity in proximal renal tubules to decrease reabsorption of water, sodium, potassium, bicarbonate. Its pharmacological activity thus confers the risk for hypokalemia.

This compound is a sulfonamide and carbonic anhydrase (CA) inhibitor with diuretic and anti-glaucoma activity. In the eye, this compound inhibits CA, thereby decreasing the secretion of aqueous humor. This may relieve intraocular pressure. Also, this agent prevents reabsorption of bicarbonate and sodium in the proximal convoluted tubule thereby producing a mild diuresis.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.

A carbonic anhydrase inhibitor used as diuretic and in glaucoma. It may cause hypokalemia.

See also: Xipamide (related); Dichlorphenamide (related); Benzolamide (related).

Properties

IUPAC Name |

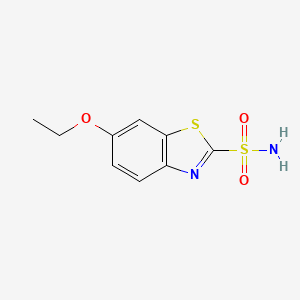

6-ethoxy-1,3-benzothiazole-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S2/c1-2-14-6-3-4-7-8(5-6)15-9(11-7)16(10,12)13/h3-5H,2H2,1H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZWUKMCLIBBOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023021 | |

| Record name | Ethoxzolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ethoxzolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>38.7 [ug/mL] (The mean of the results at pH 7.4), SLIGHTLY SOL IN ALC, ACETONE, CHLOROFORM & ETHER; PRACTICALLY INSOL IN WATER, Water solubility = 40 mg/l @ 25 deg, 6.88e-01 g/L | |

| Record name | SID855751 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Ethoxzolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00311 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHOXZOLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethoxzolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS FROM ETHYL ACETATE + SKELLYSOLVE B, WHITE OR SLIGHTLY YELLOW CRYSTALLINE POWDER | |

CAS No. |

452-35-7 | |

| Record name | Ethoxzolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxzolamide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxzolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00311 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ethoxzolamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethoxzolamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethoxzolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethoxybenzothiazole-2-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOXZOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z52H4811WX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHOXZOLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethoxzolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

188-190.5, 188-190.5 °C, 189 °C | |

| Record name | Ethoxzolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00311 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHOXZOLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethoxzolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ethoxzolamide's Mechanism of Action on Carbonic Anhydrases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular and thermodynamic mechanisms by which ethoxzolamide inhibits carbonic anhydrases (CAs). It details the specific interactions within the enzyme's active site, presents quantitative data on its inhibitory potency and binding thermodynamics, and outlines the experimental protocols used to derive this information.

Introduction to Carbonic Anhydrases and this compound

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in numerous physiological processes.[1] Their primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] This reaction is fundamental to pH homeostasis, CO₂ and bicarbonate transport, electrolyte secretion, and various biosynthetic pathways.[1][3] In humans, there are 12 catalytically active CA isoforms, which are expressed in various tissues and cellular compartments.[1]

This compound (6-ethoxy-1,3-benzothiazole-2-sulfonamide) is a potent sulfonamide-based inhibitor of carbonic anhydrases.[4][5] Clinically, it has been used as a diuretic and for the management of glaucoma.[4][6] Its therapeutic effects stem from the inhibition of specific CA isozymes, which, for example, reduces the secretion of aqueous humor in the eye, thereby lowering intraocular pressure.[6][7] Understanding the precise mechanism of its action is crucial for the rational design of new, more selective, and potent CA inhibitors for various therapeutic applications.[5]

The Core Mechanism of Inhibition

The inhibitory action of this compound, like other sulfonamides, is a direct competitive interaction at the enzyme's active site, centered on the catalytic zinc ion (Zn²⁺).

The Catalytic Cycle of Carbonic Anhydrase

The catalytic activity of α-CAs involves a two-step "ping-pong" mechanism. The active form of the enzyme features a zinc-bound hydroxide ion (CA-Zn²⁺-OH⁻).

-

CO₂ Hydration: The potent nucleophile, the zinc-bound hydroxide, attacks the carbon atom of a CO₂ molecule that has entered the active site. This forms a zinc-coordinated bicarbonate ion.[8]

-

Regeneration: The bicarbonate is then displaced by a water molecule, releasing the bicarbonate product and forming a zinc-bound water species (CA-Zn²⁺-H₂O). To regenerate the active form, this water molecule must be deprotonated. This final, rate-limiting step is facilitated by a proton shuttle, often the side chain of a histidine residue (His64 in hCA II), which transfers the proton to the surrounding buffer.[9]

This compound Binding and Active Site Interactions

This compound functions as a potent inhibitor by mimicking the transition state of the CO₂ hydration reaction. The core of its inhibitory mechanism involves the coordination of its sulfonamide group to the active site's zinc ion.

Thermodynamics of Binding: The binding event is not a simple one-step process. It involves linked protonation reactions that must be accounted for to understand the intrinsic thermodynamics.[1]

-

The sulfonamide group (-SO₂NH₂) of this compound must first be deprotonated to its anionic form (-SO₂NH⁻).[1]

-

Concurrently, the zinc-bound hydroxide in the active enzyme must be protonated to form a water molecule (CA-Zn²⁺-H₂O).[1]

The deprotonated, anionic sulfonamide then binds to the tetrahedral coordination sphere of the Zn²⁺ ion, displacing the water molecule.[1][9] This binding is extremely tight and effectively locks the enzyme in an inactive state, preventing it from participating in the catalytic cycle.

Structural Insights from X-ray Crystallography: The crystal structure of this compound complexed with human carbonic anhydrase II (hCA II) reveals key interactions that stabilize the enzyme-inhibitor complex.[5] The sulfonamide nitrogen atom binds directly to the zinc ion.[5][10] Additionally, the sulfonamide's oxygen atoms form crucial hydrogen bonds with the backbone amide of Threonine 199 (Thr199). The ethoxy and benzothiazole groups of this compound engage in van der Waals interactions with hydrophobic and hydrophilic residues lining the active site cavity, including Gln92, Val121, Phe131, Leu198, and Pro202.[5][9] The interaction with Gln92 is particularly important for achieving tight binding.[5]

Caption: Fig 1. CA II catalytic cycle and its inhibition by this compound.

Quantitative Data on this compound Inhibition

The potency of this compound varies among the different carbonic anhydrase isozymes. The following tables summarize key quantitative data from inhibition and thermodynamic studies.

Table 1: Inhibition and Dissociation Constants of this compound for Human CA Isozymes

| Isozyme | Constant Type | Value | Conditions | Reference |

|---|---|---|---|---|

| hCA I | KD | 1.7 nM | ESI-MS | [11] |

| hCA II | Ki | 12 nM | CO₂ Hydration Assay | [5] |

| hCA IV | Ki | 93 nM | CO₂ Hydration Assay | [12] |

| hCA IX | Ki | 25 nM | CO₂ Hydration Assay | [5] |

| hCA XII | Ki | 5.7 nM | CO₂ Hydration Assay | [5] |

| hCA XIII | Kd | 12 nM | Isothermal Titration Calorimetry |[1] |

Table 2: Intrinsic Thermodynamics of this compound Binding to hCA XIII

| Thermodynamic Parameter | Value | Units | Conditions | Reference |

|---|---|---|---|---|

| Intrinsic Gibbs Free Energy (ΔGintr) | -50.2 | kJ/mol | pH 7.0, 25°C | [1] |

| Intrinsic Enthalpy (ΔHintr) | -42.1 | kJ/mol | pH 7.0, 25°C | [1] |

| Intrinsic Entropy (TΔSintr) | 8.1 | kJ/mol | pH 7.0, 25°C | [1] |

| Intrinsic Heat Capacity (ΔCp,intr) | -980 | J/(mol·K) | pH 7.0, 25°C |[1] |

Note: Intrinsic parameters are corrected for the energies of linked protonation reactions to reflect the true binding event.[1]

Experimental Protocols

The characterization of this compound's inhibitory activity relies on several key biophysical and biochemical techniques.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring the catalytic activity of CAs and determining the inhibition constants (Ki) for inhibitors.

Principle: This kinetic assay follows the pH change resulting from the CA-catalyzed hydration of CO₂. A pH indicator (e.g., phenol red) is used in a low-concentration buffer solution.[13] The reaction is initiated by rapidly mixing a CO₂-saturated solution with the enzyme solution. The resulting drop in pH, caused by the production of protons, changes the absorbance of the indicator, which is monitored over a short timescale (milliseconds to seconds) by a spectrophotometer.[13][14]

Methodology:

-

Reagent Preparation: Prepare a buffered solution (e.g., 20 mM HEPES, pH 7.4) containing a pH indicator (e.g., 0.2 mM phenol red) and maintain a constant ionic strength (e.g., with 20 mM NaBF₄).[13] Prepare stock solutions of the purified CA enzyme and the inhibitor (this compound) in a suitable solvent (e.g., DMSO).

-

Instrument Setup: A stopped-flow instrument, which allows for the rapid mixing of two solutions and immediate spectrophotometric measurement, is used. The instrument is thermostatted, typically at 25°C.

-

Measurement of Catalytic Rate: The enzyme solution is mixed with a CO₂-saturated water solution. The initial rate of change in absorbance at the indicator's maximum wavelength (e.g., 557 nm for phenol red) is recorded.[13] This is repeated for various CO₂ concentrations to determine the enzyme's kinetic parameters (Km and kcat).

-

Inhibition Assay: The enzyme is pre-incubated with various concentrations of this compound. The CO₂ hydration reaction is then initiated, and the inhibited reaction rates are measured.

-

Data Analysis: The inhibition constant (Ki) is determined by fitting the rate data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique used to directly measure the heat changes associated with a binding event, allowing for the determination of all thermodynamic binding parameters in a single experiment.

Principle: ITC measures the heat released (exothermic) or absorbed (endothermic) when a ligand (this compound) is titrated into a solution containing a macromolecule (carbonic anhydrase).[1]

Methodology:

-

Sample Preparation: Purified hCA is placed in the sample cell of the calorimeter. This compound is loaded into the titration syringe. Both solutions must be in identical, well-matched buffer systems to minimize heats of dilution.[1]

-

Titration: A series of small, precise injections of the this compound solution are made into the hCA solution at a constant temperature.

-

Heat Measurement: The instrument's feedback system measures the power required to maintain a zero temperature difference between the sample cell and a reference cell. Each injection produces a heat pulse that is integrated to determine the heat change for that injection.[15]

-

Data Analysis: The resulting data (heat per injection vs. molar ratio of ligand to protein) are fitted to a binding model. This fit yields the binding constant (Ka, from which Kd is calculated), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.[1] By performing the experiment at different pH values and temperatures, the intrinsic thermodynamic parameters can be dissected from the effects of linked protonations.[1][15]

Caption: Fig 2. Workflow for determining Kᵢ using the stopped-flow assay.

X-ray Crystallography

This technique provides high-resolution, three-dimensional structural information of the enzyme-inhibitor complex, revealing the precise atomic-level interactions.

Methodology:

-

Crystallization: Highly purified and concentrated carbonic anhydrase is crystallized, typically using vapor diffusion methods.[8]

-

Soaking or Co-crystallization: this compound is introduced to the protein crystals by soaking the pre-formed crystals in a solution containing the inhibitor. Alternatively, the protein and inhibitor can be mixed prior to crystallization (co-crystallization).[8]

-

Data Collection: The inhibitor-bound crystal is flash-cooled in a cryoprotectant and exposed to a high-intensity X-ray beam. The X-rays are diffracted by the crystal lattice, producing a diffraction pattern that is recorded by a detector.[8]

-

Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the unit cell. A molecular model is built into this map and refined to produce the final atomic coordinates of the complex, showing how this compound is oriented in the active site and which residues it interacts with.[5][10]

Conclusion

The mechanism of action of this compound on carbonic anhydrases is a well-characterized, potent, and competitive inhibition process. It binds directly to the catalytic zinc ion via its deprotonated sulfonamide group, mimicking the enzymatic transition state. Its high affinity is further stabilized by a network of hydrogen bonds and hydrophobic interactions with active site residues, most notably Thr199 and Gln92. Quantitative analysis has revealed its varying potency against different CA isozymes and has detailed the intrinsic thermodynamics of the binding event. The collective knowledge derived from kinetic, thermodynamic, and structural studies provides a comprehensive blueprint of its inhibitory action, which continues to inform the development of next-generation, isozyme-selective carbonic anhydrase inhibitors.

References

- 1. Intrinsic thermodynamics of this compound inhibitor binding to human carbonic anhydrase XIII - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of Carbonic Anhydrase Inhibitors | Pharmacology Mentor [pharmacologymentor.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Carbonic anhydrase inhibitors: the X-ray crystal structure of this compound complexed to human isoform II reveals the importance of thr200 and gln92 for obtaining tight-binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 8. High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Refined structure of the acetazolamide complex of human carbonic anhydrase II at 1.9 A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Carbonic anhydrase inhibitors. Inhibition of the membrane-bound human and bovine isozymes IV with sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]

- 15. researchgate.net [researchgate.net]

Ethoxzolamide as a Carbonic Anhydrase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxzolamide, a member of the sulfonamide class of drugs, is a potent inhibitor of carbonic anhydrase (CA), a family of metalloenzymes crucial to various physiological processes. This technical guide provides an in-depth analysis of this compound's role as a carbonic anhydrase inhibitor, detailing its mechanism of action, isoform-specific inhibition, and the experimental methodologies used to characterize its binding and activity. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

Carbonic anhydrases (CAs) are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This reaction is fundamental to processes such as pH regulation, CO2 transport, electrolyte secretion, and biosynthesis.[2] Given their physiological significance, CAs are important therapeutic targets for a range of conditions, including glaucoma, edema, epilepsy, and altitude sickness.[3][4]

This compound (6-ethoxy-1,3-benzothiazole-2-sulfonamide) is a well-characterized carbonic anhydrase inhibitor (CAI) that has been utilized for its diuretic and antiglaucoma properties.[5][6] Its efficacy stems from its ability to bind to the active site of carbonic anhydrase, thereby impeding its catalytic function.[7] This guide will explore the molecular interactions, quantitative inhibition data, and experimental protocols that define this compound's role as a potent CAI.

Mechanism of Action

The inhibitory action of this compound, like other sulfonamides, targets the zinc ion (Zn²⁺) located within the active site of the carbonic anhydrase enzyme. The catalytic mechanism of CA involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule.

This compound inhibits this process through the following steps:

-

Binding to the Active Site: The deprotonated sulfonamide group of this compound coordinates directly with the Zn²⁺ ion in the active site.[2]

-

Displacement of Water/Hydroxide: This binding event displaces the catalytically essential water molecule or hydroxide ion.

-

Formation of a Stable Adduct: The inhibitor forms a stable, tetrahedral adduct with the zinc ion.

-

Hydrogen Bonding Network: The this compound molecule is further stabilized within the active site through a network of hydrogen bonds with amino acid residues, such as Thr199 and Gln92 in human carbonic anhydrase II (hCA II).[8]

This binding effectively blocks the entry of substrate (CO₂) and prevents the regeneration of the zinc-bound hydroxide, thus inhibiting the enzyme's catalytic activity.

Figure 1: Mechanism of this compound Inhibition.

Quantitative Inhibition Data

The inhibitory potency of this compound varies among the different carbonic anhydrase isoforms. This selectivity is crucial for targeted drug design. The inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are key quantitative metrics used to evaluate the efficacy of inhibitors. A lower Kᵢ or IC₅₀ value indicates a more potent inhibitor.

| Isoform | Inhibition Constant (Kᵢ) (nM) | IC₅₀ (µM) | Reference(s) |

| hCA I | 84.1 - 2327 | - | [9] |

| hCA II | 7.8 - 369 | 0.09 - 0.8 | [9][10] |

| hCA VII | Low nanomolar | - | [9] |

| hCA IX | 3.7 - 295.6 | - | [9] |

| hCA XIII | - | - | [2] |

| Bovine CA II | - | - |

Note: Inhibition constants can vary based on experimental conditions.

Experimental Protocols

The characterization of this compound's interaction with carbonic anhydrase relies on a variety of biophysical and biochemical assays. The following are detailed methodologies for key experiments.

Carbonic Anhydrase Activity Assay (Stopped-Flow)

This assay measures the kinetics of the CO₂ hydration reaction and its inhibition.

Principle: A stopped-flow instrument rapidly mixes a CO₂ solution with a buffer containing a pH indicator and the carbonic anhydrase enzyme. The change in pH due to the enzymatic reaction is monitored spectrophotometrically over time. The presence of an inhibitor like this compound will slow the rate of this pH change.

Protocol:

-

Reagent Preparation:

-

Buffer A: pH 7.5 buffer (e.g., 10 mM HEPES, 100 mM Na₂SO₄) containing a pH indicator (e.g., p-nitrophenol).

-

Buffer B: The same buffer as A, but saturated with CO₂.

-

Enzyme Solution: A stock solution of purified carbonic anhydrase in Buffer A.

-

Inhibitor Solution: A stock solution of this compound in a suitable solvent (e.g., DMSO), serially diluted to the desired concentrations.

-

-

Enzyme-Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of this compound for a defined period to allow for binding.

-

Stopped-Flow Measurement:

-

Load one syringe of the stopped-flow instrument with the CO₂-saturated Buffer B.

-

Load the other syringe with the enzyme-inhibitor mixture in Buffer A.

-

Initiate rapid mixing. The final reaction mixture will contain the enzyme, inhibitor, CO₂, and pH indicator.

-

Monitor the change in absorbance of the pH indicator at its λmax over time.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction from the slope of the absorbance change.

-

Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value.

-

Figure 2: Stopped-Flow Assay Workflow.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of an inhibitor to its target enzyme, providing a complete thermodynamic profile of the interaction.[2]

Principle: A solution of the inhibitor is titrated into a solution containing the carbonic anhydrase enzyme in a microcalorimeter. The heat released or absorbed upon binding is measured for each injection.

Protocol:

-

Sample Preparation:

-

Prepare a solution of purified carbonic anhydrase (typically 10-50 µM) in a suitable buffer (e.g., phosphate or Tris buffer).

-

Prepare a solution of this compound (typically 100-500 µM) in the same buffer. Degas both solutions to prevent air bubbles.

-

-

ITC Instrument Setup:

-

Load the enzyme solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

-

Titration:

-

Perform an initial small injection (e.g., 1 µL) to remove any air from the syringe tip, which is typically discarded from the data analysis.

-

Carry out a series of small, sequential injections (e.g., 2-10 µL each) of the this compound solution into the enzyme solution.

-

Allow the system to reach equilibrium between injections.

-

-

Data Analysis:

-

Integrate the heat change for each injection peak.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kₐ or Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.[2]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Intrinsic thermodynamics of this compound inhibitor binding to human carbonic anhydrase XIII - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thermal Shift Assay for Exploring Interactions Between Fatty Acid–Binding Protein and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 6. Carbonic anhydrase inhibitors: the X-ray crystal structure of this compound complexed to human isoform II reveals the importance of thr200 and gln92 for obtaining tight-binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethoxzolamide Target Validation in Novel Therapeutic Areas: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethoxzolamide, a well-established carbonic anhydrase inhibitor, has long been utilized in the management of glaucoma, duodenal ulcers, and epilepsy. Its mechanism of action, centered on the inhibition of carbonic anhydrase enzymes, presents a compelling rationale for its exploration in new therapeutic landscapes. This technical guide provides a comprehensive overview of the target validation for this compound in three key emerging areas: infectious diseases, neurological disorders, and oncology. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways, this document aims to equip researchers and drug development professionals with the foundational knowledge to further investigate and potentially repurpose this compound for these novel indications.

Core Mechanism of Action

This compound is a sulfonamide that acts as a potent inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This fundamental reaction is crucial for a variety of physiological processes, including pH regulation, ion transport, and fluid balance. This compound's therapeutic effects in its established indications stem from the inhibition of specific CA isoforms, leading to reduced aqueous humor production in the eye, decreased gastric acid secretion, and modulation of neuronal excitability.[1][2] The exploration of this compound in novel therapeutic areas is predicated on its ability to inhibit CA isoforms that are critical for the pathophysiology of various diseases.

Novel Therapeutic Area: Infectious Diseases

Recent studies have highlighted the potential of this compound as an antimicrobial agent against several pathogenic bacteria that rely on carbonic anhydrases for their survival and virulence.

Target Pathogens and Rationale

-

Mycobacterium tuberculosis: The causative agent of tuberculosis, M. tuberculosis, possesses three β-carbonic anhydrases (CanA, CanB, and CanC) that are essential for its pH homeostasis and survival within the host macrophage. This compound has been shown to inhibit these enzymes and disrupt a key virulence-regulating signaling pathway, PhoPR.[3]

-

Helicobacter pylori: This bacterium, a primary cause of peptic ulcers and a risk factor for gastric cancer, expresses both α- and β-carbonic anhydrases that are crucial for its colonization of the acidic gastric environment.[4] this compound has demonstrated bactericidal activity against H. pylori, including strains resistant to conventional antibiotics.[4]

-

Neisseria gonorrhoeae: The etiological agent of gonorrhea, N. gonorrhoeae, has a carbonic anhydrase (NgCA) that has been validated as a novel drug target. This compound exhibits potent anti-gonococcal activity.[1]

Quantitative Data: In Vitro Efficacy

| Pathogen | Target Enzyme(s) | Parameter | Value | Reference(s) |

| Mycobacterium tuberculosis | CanA, CanB, CanC | Ki (CanA) | ~1.03 µM | [3] |

| Ki (CanB) | ~27 nM | [3] | ||

| Ki (CanC) | ~0.594 µM | [3] | ||

| PhoPR regulon | EC50 | 5.6 µM | [5] | |

| Helicobacter pylori | α-CA, β-CA | MIC (Strain P12) | Not specified | [4] |

| MBC (Strain P12) | Not specified | [4] | ||

| Neisseria gonorrhoeae | NgCA | Ki | 94 nM | [1][2][3][6] |

| MIC50 | 0.125 µg/mL | [1] | ||

| MIC90 | 0.25 µg/mL | [7] |

Key Experimental Protocols

2.3.1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for H. pylori

-

Bacterial Strains and Growth Conditions: H. pylori strains (e.g., P12, SS1, 26695) are grown on horse blood agar (HBA) plates under microaerophilic conditions (10% CO₂, 5% O₂, 85% N₂) at 37°C for 48-72 hours. Liquid cultures are grown in Brucella broth supplemented with 10% fetal bovine serum (FBS).[4][8]

-

MIC Determination (Broth Microdilution):

-

Prepare a bacterial suspension in Brucella broth to an OD₆₀₀ of 0.05.

-

In a 96-well plate, prepare serial dilutions of this compound (e.g., 0-15 mM).

-

Inoculate each well with the bacterial suspension.

-

Incubate the plate under microaerophilic conditions at 37°C for 24-48 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[8]

-

-

MBC Determination:

-

From the wells of the MIC assay showing no growth, aliquot a small volume (e.g., 10 µL) and plate onto HBA plates.

-

Incubate the plates under microaerophilic conditions at 37°C for 3-5 days.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[8]

-

2.3.2. M. tuberculosis Intracellular Growth Assay in Macrophages

-

Cell Culture: Bone marrow-derived macrophages (BMDMs) are seeded in 24-well plates in DMEM supplemented with 10% FBS.[5]

-

Infection:

-

M. tuberculosis (e.g., CDC1551) is grown to mid-log phase.

-

Macrophages are infected at a multiplicity of infection (MOI) of 1:1.[5]

-

After a 4-hour incubation to allow for phagocytosis, extracellular bacteria are removed by washing with PBS.

-

-

Treatment: Infected macrophages are treated with this compound (e.g., 80 µM) or vehicle control (DMSO). The treatment is replenished every 2 days.[5]

-

Quantification of Intracellular Bacteria:

-

At various time points (e.g., days 3, 6, and 9 post-infection), the macrophages are lysed with 0.1% Triton X-100.[5]

-

The cell lysates are serially diluted and plated on Middlebrook 7H10 agar plates.

-

Colony-forming units (CFUs) are counted after incubation at 37°C for 3-4 weeks to determine the intracellular bacterial load.

-

Signaling Pathway: M. tuberculosis PhoPR Regulon Inhibition

The PhoPR two-component system is a key regulator of virulence in M. tuberculosis, responding to acidic pH within the macrophage phagosome. This compound's inhibition of mycobacterial carbonic anhydrases is thought to disrupt the pathogen's ability to sense and respond to the host environment, leading to the downregulation of the PhoPR regulon. This, in turn, inhibits the expression of virulence factors, including the ESX-1 secretion system, thereby attenuating the pathogen's ability to replicate within macrophages.[1][9]

Novel Therapeutic Area: Neurological Disorders

Recent preclinical evidence suggests a neuroprotective role for this compound in the context of acute brain injury, specifically intracerebral hemorrhage (ICH).

Target Indication and Rationale

-

Intracerebral Hemorrhage (ICH): A devastating form of stroke with high mortality and morbidity. The secondary brain injury following ICH involves oxidative stress, inflammation, and apoptosis. Carbonic anhydrase inhibitors, including this compound, are being investigated for their potential to mitigate these damaging processes. A recent study has shown that this compound can exert antioxidant, anti-inflammatory, and anti-apoptotic effects in a mouse model of ICH, potentially through the activation of the Keap1/Nrf2 pathway.[10]

Quantitative Data: Preclinical Efficacy in a Mouse Model of ICH

| Parameter | Effect of this compound (50-100 mg/kg) | Reference(s) |

| Brain Water Content | Dose-dependent decrease | [11] |

| Neurological Deficit Score (mNSS) | Dose-dependent improvement | [10] |

| Pro-apoptotic Protein Expression (Bax, Cleaved Caspase-3) | Dose-dependent decrease | [11] |

| Anti-apoptotic Protein Expression (Bcl-2) | Dose-dependent increase | [11] |

| Oxidative Stress Markers (e.g., MDA) | Decrease | [12] |

| Antioxidant Factors (e.g., SOD, GSH) | Increase | [12] |

| Pro-inflammatory Factors | Decrease | [10] |

| Microglial Activation (Iba-1 positivity) | Decrease | [10] |

Key Experimental Protocol

3.3.1. Autologous Blood Injection Model of Intracerebral Hemorrhage in Mice

-

Animal Model: Adult male C57BL/6 mice are used. All procedures are approved by an Institutional Animal Care and Use Committee.[11][13]

-

Surgical Procedure:

-

Mice are anesthetized with an appropriate anesthetic (e.g., isoflurane).

-

A small burr hole is drilled in the skull over the striatum at specific stereotactic coordinates.

-

A volume of autologous blood (e.g., 50 µL), drawn from the tail artery, is slowly infused into the striatum using a microinjection pump.[13]

-

The needle is left in place for a few minutes to prevent backflow, then slowly withdrawn. The burr hole is sealed, and the incision is sutured.

-

-

Treatment: this compound (e.g., 50 or 100 mg/kg) or vehicle is administered intraperitoneally at a specified time point after ICH induction (e.g., 2 hours).[11]

-

Outcome Measures:

-

Neurological Deficit Scoring: A battery of behavioral tests (e.g., modified Neurological Severity Score - mNSS) is performed at various time points to assess motor and sensory function.

-

Brain Water Content: At the end of the experiment, brains are harvested, and the wet and dry weights are measured to calculate the percentage of water content, an indicator of cerebral edema.[11]

-

Histology and Immunohistochemistry: Brain sections are stained (e.g., with H&E, Nissl) to assess lesion volume and neuronal damage. Immunohistochemistry is used to measure markers of apoptosis (e.g., cleaved caspase-3), and neuroinflammation (e.g., Iba-1 for microglia).[11]

-

Biochemical Assays: Brain tissue homogenates are used to measure levels of oxidative stress markers (e.g., malondialdehyde - MDA), antioxidant enzymes (e.g., superoxide dismutase - SOD), and inflammatory cytokines via ELISA or Western blotting.[12]

-

Signaling Pathway: Keap1/Nrf2 Activation

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes. This compound is proposed to activate this pathway by docking with the Nrf2-binding domain of Keap1, thereby promoting Nrf2-mediated transcription of antioxidant enzymes and exerting its neuroprotective effects in ICH.[10][12]

Novel Therapeutic Area: Oncology

The acidic tumor microenvironment is a hallmark of many cancers and is associated with tumor progression, metastasis, and resistance to therapy. Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, are key players in maintaining this acidic milieu. While direct evidence for this compound in cancer treatment is still emerging, its established role as a carbonic anhydrase inhibitor provides a strong rationale for its investigation.

Target Rationale

-

Hypoxic Tumors: In the low-oxygen (hypoxic) environment of solid tumors, cancer cells upregulate the expression of CA IX and CA XII. These enzymes help maintain a relatively alkaline intracellular pH, which is favorable for cell survival and proliferation, while contributing to the acidification of the extracellular space. This acidic microenvironment promotes tumor invasion and metastasis and can reduce the efficacy of certain chemotherapeutic agents. Inhibition of CA IX and CA XII by agents like this compound is therefore a promising strategy to disrupt tumor pH regulation and potentially enhance the efficacy of other cancer therapies.[6][14][15]

Quantitative Data: Inhibition of Cancer-Associated Carbonic Anhydrases

No specific quantitative data for this compound was found in the search results. The table below is a placeholder for future research findings.

| Cancer Type | Cell Line | Parameter | Value | Reference(s) |

| Breast Cancer | e.g., MCF-7, MDA-MB-231 | IC50 | TBD | |

| Lung Cancer | e.g., A549, H1299 | IC50 | TBD | |

| Glioblastoma | e.g., U87, T98G | IC50 | TBD |

Key Experimental Protocol

4.3.1. Cancer Cell Viability Assay

-

Cell Lines: A panel of cancer cell lines relevant to the tumor type of interest (e.g., breast cancer: MCF-7, MDA-MB-231; lung cancer: A549, NCI-H23; glioblastoma: U87MG, T98G) are used.

-

Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics, under standard (normoxic) or hypoxic (e.g., 1% O₂) conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

Viability Assessment (MTT Assay):

-

After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

The plates are incubated to allow for the formation of formazan crystals by viable cells.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

-

Signaling Pathway: Disruption of pH Homeostasis in Hypoxic Tumors

In hypoxic tumors, the transcription factor HIF-1α is stabilized and induces the expression of CA IX and CA XII. These enzymes on the cell surface catalyze the hydration of CO₂, leading to an increase in extracellular protons (acidification) and intracellular bicarbonate. The bicarbonate is then used by other transporters to maintain a more alkaline intracellular pH, which promotes cancer cell survival and proliferation. By inhibiting CA IX and CA XII, this compound can disrupt this pH-regulating mechanism, leading to intracellular acidification and a less acidic tumor microenvironment, which can inhibit tumor growth and enhance the efficacy of chemotherapy.

Conclusion and Future Directions

The existing body of evidence strongly supports the validation of this compound's target, carbonic anhydrase, in novel therapeutic areas beyond its current clinical use. In infectious diseases, this compound demonstrates potent in vitro activity against key pathogens, warranting further investigation in preclinical models of infection. In the realm of neurological disorders, the neuroprotective effects observed in a model of intracerebral hemorrhage are promising and suggest a potential role for this compound in acute brain injury. While direct evidence for this compound in oncology is still in its nascent stages, the critical role of carbonic anhydrases IX and XII in tumor biology provides a solid foundation for its evaluation as a potential anti-cancer agent, possibly in combination with existing therapies.

Future research should focus on:

-

In vivo efficacy studies in animal models for the identified infectious diseases.

-

Pharmacokinetic and pharmacodynamic studies to determine optimal dosing regimens for these new indications.

-

Head-to-head comparisons with other carbonic anhydrase inhibitors to assess relative potency and selectivity.

-

Investigation of this compound's efficacy in various cancer models , both as a monotherapy and in combination with standard-of-care treatments.

-

Elucidation of the detailed molecular mechanisms underlying this compound's effects in these novel therapeutic contexts.

This in-depth technical guide serves as a catalyst for further exploration, providing the necessary data and methodologies to advance the repurposing of this compound for the potential benefit of patients with unmet medical needs.

References

- 1. The Carbonic Anhydrase Inhibitor this compound Inhibits the Mycobacterium tuberculosis PhoPR Regulon and Esx-1 Secretion and Attenuates Virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aac.asm.org [aac.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Carbonic Anhydrase Inhibitor this compound Inhibits the Mycobacterium tuberculosis PhoPR Regulon and Esx-1 Secretion and Attenuates Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular landscapes of glioblastoma cell lines revealed a group of patients that do not benefit from WWOX tumor suppressor expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbon dioxide regulates Mycobacterium tuberculosis PhoPR signaling and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]

- 11. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Correlation between carbonic anhydrase IX (CA-9), XII (CA-12) and hypoxia inducible factor-2α (HIF-2α) in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethoxzolamide: A Technical Guide to Solubility and Stability in Physiological Buffers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxzolamide, a carbonic anhydrase inhibitor, is a weakly acidic sulfonamide with limited aqueous solubility. This technical guide provides a comprehensive overview of the critical aspects of this compound's solubility and stability in physiological buffers, essential for preclinical and formulation development. While specific experimental data for this compound in a range of physiological buffers is limited in publicly available literature, this document consolidates known physicochemical properties and outlines detailed experimental protocols for determining its solubility and stability profiles. Furthermore, it presents a logical framework for assessing degradation pathways, providing a valuable resource for researchers in this field.

Physicochemical Properties of this compound

A foundational understanding of this compound's physicochemical characteristics is paramount for any formulation strategy. Key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂O₃S₂ | [1] |

| Molecular Weight | 258.31 g/mol | [1] |

| pKa (Strongest Acidic) | 7.51 | [2] |

| Water Solubility | 0.688 mg/mL | [2] |

| Solubility at pH 7.4 | >38.7 µg/mL | [3][4] |

| LogP | 1.87 | [2] |

Solubility of this compound in Physiological Buffers

Experimental Protocol: Shake-Flask Method for Solubility Determination

The recommended method for determining the thermodynamic solubility of this compound in various physiological buffers is the shake-flask method.[5][6][7]

Objective: To determine the equilibrium solubility of this compound in a specific physiological buffer at a controlled temperature.

Materials:

-

This compound powder

-

Physiological buffers of interest (e.g., Phosphate Buffered Saline (PBS) pH 7.4, Tris-HCl pH 7.4, Bicarbonate buffer pH 7.4)

-

Calibrated pH meter

-

Shaking incubator or water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of the physiological buffer in a sealed container.

-

Equilibration: Place the containers in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: Centrifuge the samples at a high speed to pellet the excess undissolved solid.

-

Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated HPLC method.

-

Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the tested buffer at the specified temperature.

Experimental workflow for the shake-flask solubility assay.

Stability of this compound in Physiological Buffers

The stability of this compound in aqueous solutions is crucial for its therapeutic efficacy and safety. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts. While a study on a hydroxyethoxy derivative of this compound suggests that it is most stable at pH 4-5.5, specific stability data for this compound in various physiological buffers is not extensively documented.[8]

Experimental Protocol: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is essential to accurately quantify the remaining this compound and detect any degradation products over time.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Method Development Outline:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and pH should be optimized to achieve good separation.[9][10]

-

Detection: UV detection at a wavelength where this compound and its potential degradants have significant absorbance (e.g., 254 nm).[9]

-

Forced Degradation: To ensure the method is stability-indicating, forced degradation studies should be performed.[11][12] This involves subjecting this compound solutions to stress conditions to generate degradation products.

Forced Degradation Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 30 minutes.[11]

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 30 minutes.[11]

-

Oxidation: 1% H₂O₂ at room temperature for 30 minutes.[11]

-

Thermal Degradation: Heating the solid drug or a solution at a high temperature (e.g., 70°C).

-

Photodegradation: Exposing the solution to UV light.[13]

The developed HPLC method should be able to resolve the intact this compound peak from all peaks generated during the forced degradation studies.

Workflow for forced degradation studies.

Potential Degradation Pathway of this compound

Based on the chemical structure of this compound (a benzothiazole sulfonamide) and known degradation pathways of similar compounds, a plausible degradation pathway involves the hydrolysis of the sulfonamide group. This is a common degradation route for sulfonamide-containing drugs.

The primary degradation product of a related compound, 6-hydroxyethoxy-2-benzothiazole sulfonamide, was identified as having a hydroxyl group substituting the -SO₂NH₂ group.[8] It is reasonable to hypothesize a similar pathway for this compound, especially under hydrolytic stress conditions (acidic or basic).

Hypothetical degradation pathway of this compound.

Note: This proposed pathway is hypothetical and requires experimental confirmation through techniques such as mass spectrometry to identify the actual degradation products.

Conclusion

This technical guide consolidates the available physicochemical data for this compound and provides detailed experimental protocols for determining its solubility and stability in physiological buffers. While there is a need for more specific research on this compound's behavior in various buffer systems, the methodologies and frameworks presented here offer a robust starting point for researchers and drug development professionals. A thorough understanding and experimental determination of these properties are critical for the successful formulation and development of this compound-based therapeutics.

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar [semanticscholar.org]

- 4. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Stability studies of topical carbonic anhydrase inhibitor 6-hydroxyethoxy-2-benzothiazole sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijrpp.com [ijrpp.com]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 13. researchgate.net [researchgate.net]

Initial Screening of Ethoxzolamide for Off-Target Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxzolamide is a potent sulfonamide-based inhibitor of carbonic anhydrases (CAs), with established therapeutic applications. As with any small molecule therapeutic, a thorough understanding of its selectivity profile is paramount for predicting potential off-target liabilities and ensuring clinical safety. This technical guide provides a framework for the initial screening of this compound for off-target effects. While comprehensive public data on broad off-target screening for this compound is limited, this guide consolidates available information on its primary targets, outlines detailed experimental protocols for key screening assays, and discusses the role of computational prediction in assessing off-target interactions.

Introduction to this compound and Off-Target Effects

This compound (6-ethoxy-1,3-benzothiazole-2-sulfonamide) is a member of the sulfonamide class of drugs and is a well-characterized inhibitor of carbonic anhydrases.[1] Its primary mechanism of action involves the reversible inhibition of CA enzymes, which play crucial roles in various physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[2] Consequently, this compound has been utilized in the management of glaucoma, edema, and other conditions.[1]

However, the therapeutic efficacy of a drug is intrinsically linked to its selectivity. Off-target effects, the unintended interactions of a drug with proteins other than its primary target, are a major cause of adverse drug reactions and clinical trial failures.[3][4] For carbonic anhydrase inhibitors, a key consideration is the isoform selectivity, as the human genome encodes for 15 different CA isoforms with varied tissue distribution and physiological functions.[2] Beyond the CA family, interactions with other protein classes, such as kinases and G-protein coupled receptors (GPCRs), represent a significant area for potential off-target liabilities.

This guide outlines a systematic approach to the initial off-target screening of this compound, focusing on both its known target class and broader, unbiased screening methodologies.

Primary Target Profile: Carbonic Anhydrase Isoform Selectivity

The initial step in characterizing the selectivity of this compound is to assess its inhibitory activity against a panel of human carbonic anhydrase isoforms. This provides a baseline understanding of its on-target and off-target effects within its known protein family.

Data Presentation: this compound Inhibition of Carbonic Anhydrase Isoforms

The following table summarizes the reported inhibition constants (Ki) of this compound against various human carbonic anhydrase isoforms. This data is critical for understanding its primary pharmacological profile and predicting potential isoform-specific effects.

| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) (nM) | Reference |

| hCA I | 30 | [5] |

| hCA II | 12 | [5] |

| hCA III | 10,000 | [5] |

| hCA IV | 78 | [5] |

| hCA VA | 43 | [5] |

| hCA VB | 8 | [5] |

| hCA VI | 4,500 | [5] |

| hCA VII | 2.5 | [5] |

| hCA IX | 25 | [5] |

| hCA XII | 5.7 | [5] |

| hCA XIII | 16 | [5] |

| hCA XIV | 18 | [5] |

Note: The Ki values are indicative of the concentration of this compound required to produce 50% inhibition of the enzyme activity. Lower values indicate higher potency.

Experimental Protocols for Off-Target Screening

To investigate the broader off-target profile of this compound, a tiered screening approach is recommended, starting with cytotoxicity assays followed by comprehensive panel screens against major drug target classes.

Cytotoxicity Assays

Cytotoxicity assays are fundamental in early-stage screening to determine the concentration at which a compound exhibits cellular toxicity. This information is crucial for establishing appropriate concentration ranges for subsequent, more specific off-target assays.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Preparation:

-

Culture a relevant human cell line (e.g., HEK293, HepG2) in appropriate media and conditions.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound to create a range of concentrations for testing.

-

Add the diluted this compound solutions to the wells containing the cells. Include vehicle-only controls.

-

Incubate the plate for 24-72 hours.

-

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

-

Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

-

Kinase Panel Screening

Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are common off-targets for small molecule drugs. A broad kinase panel screen can identify potential interactions that could lead to unforeseen biological effects.

Experimental Protocol: In Vitro Kinase Profiling (Radiometric Assay)

This protocol describes a common method for assessing the inhibitory activity of a compound against a panel of protein kinases.

-

Assay Preparation:

-

A panel of purified, active human kinases is utilized.

-

Prepare a reaction buffer specific to each kinase, typically containing a buffer (e.g., Tris-HCl), MgCl2, and other co-factors as required.

-

-

Compound Incubation:

-

Add this compound at a specified concentration (e.g., 10 µM for a primary screen) to the wells of a microplate.

-

Add the specific kinase and its corresponding substrate to the wells.

-

-

Reaction Initiation and Termination:

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Allow the reaction to proceed for a predetermined time at a specific temperature (e.g., 30°C).

-

Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

-

-

Detection:

-

Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.

-

Wash the filter to remove unincorporated [γ-³³P]ATP.

-

Measure the amount of radioactivity on the filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity remaining in the presence of this compound compared to a vehicle control.

-

Results are typically reported as percent inhibition at the tested concentration. For significant hits, follow-up dose-response curves are generated to determine IC50 values.

-

GPCR Panel Screening

G-protein coupled receptors are the largest family of cell surface receptors and are targeted by a significant portion of approved drugs. Off-target interactions with GPCRs can lead to a wide range of physiological effects.

Experimental Protocol: GPCR Functional Assay (Calcium Flux)

This protocol describes a common method for assessing the agonist or antagonist activity of a compound at a panel of GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium.

-

Cell Line Preparation:

-

Use a panel of stable cell lines, each engineered to overexpress a specific human GPCR of interest.

-

Plate the cells in a 96-well or 384-well plate and allow them to grow to confluence.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-loading solution for a specified time at 37°C.

-

-

Compound Addition and Signal Detection:

-

For agonist screening, add this compound at various concentrations to the wells.

-

For antagonist screening, pre-incubate the cells with this compound before adding a known agonist for the specific GPCR.

-

Use a fluorescence plate reader (e.g., FLIPR) to monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

For agonist activity, measure the peak fluorescence response and calculate the EC50 value (the concentration at which 50% of the maximal response is achieved).

-

For antagonist activity, measure the inhibition of the agonist-induced response and calculate the IC50 value.

-

In Silico Prediction of Off-Target Effects

In the absence of comprehensive experimental screening data, computational methods can provide valuable insights into the potential off-target interactions of a molecule.[6][7] These in silico approaches leverage the chemical structure of this compound to predict its binding to a large number of protein targets.

Methodologies for In Silico Off-Target Prediction:

-

Ligand-Based Methods: These approaches compare the 2D or 3D structure of this compound to a database of compounds with known biological activities.[7] Similar compounds are predicted to have similar target profiles.

-

Structure-Based Methods (Molecular Docking): If the 3D structure of a potential off-target protein is known, molecular docking simulations can be used to predict the binding affinity and pose of this compound within the protein's binding site.

-

Machine Learning and AI: Modern approaches utilize machine learning algorithms trained on large datasets of drug-target interactions to predict novel off-target interactions with high accuracy.[8]

While in silico predictions require experimental validation, they are a cost-effective and rapid way to prioritize potential off-target liabilities for further investigation.

Visualizations

Experimental Workflow

Caption: General experimental workflow for initial off-target screening of a small molecule.

Hypothetical Off-Target Signaling Pathway

Caption: Hypothetical GPCR-mediated signaling pathway potentially affected by an off-target interaction.

Conclusion

A thorough investigation of off-target effects is a critical component of the preclinical safety assessment of any drug candidate. For this compound, while its primary pharmacology as a carbonic anhydrase inhibitor is well-documented, a comprehensive, publicly available off-target profile across other major protein families is lacking. This technical guide provides a roadmap for such an investigation, outlining detailed protocols for essential in vitro screening assays and highlighting the utility of in silico predictive methods. By systematically evaluating the potential for off-target interactions, researchers and drug development professionals can build a more complete safety and selectivity profile for this compound, ultimately contributing to a better understanding of its therapeutic potential and limitations.

References

- 1. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Non-Classical Inhibition of Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]

- 4. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 8. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]

Ethoxzolamide's Interaction with Zinc-Containing Metalloenzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxzolamide is a sulfonamide-based compound that has been extensively studied for its potent inhibitory effects on zinc-containing metalloenzymes, particularly the carbonic anhydrase family. This technical guide provides an in-depth overview of the core interactions between this compound and these enzymes, with a primary focus on carbonic anhydrases, its main therapeutic target. The document summarizes key quantitative data, details common experimental protocols used to characterize these interactions, and presents visual representations of the underlying molecular mechanisms and experimental workflows. While this compound is highly selective for carbonic anhydrases, this guide will also briefly touch upon other classes of zinc metalloenzymes to highlight this selectivity.

Core Interaction: this compound and Carbonic Anhydrases

Carbonic anhydrases (CAs) are a ubiquitous family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] There are several isoforms of human CAs (e.g., CA I, II, IV, IX, XII, XIII), which are involved in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1][2] this compound is a potent inhibitor of many of these isoforms.[3]

The inhibitory action of this compound stems from the coordination of its deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme.[4][5] This binding event displaces a water molecule or hydroxide ion that is normally coordinated to the zinc and is essential for the catalytic activity of the enzyme.[5][6] The interaction is further stabilized by a network of hydrogen bonds with amino acid residues within the active site, such as Thr199 and Glu106 in CA II.[7]

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

The inhibitory potency of this compound against various human carbonic anhydrase (hCA) isoforms has been quantified through the determination of inhibition constants (Ki). The following table summarizes these values, providing a comparative view of this compound's activity across different isoforms.